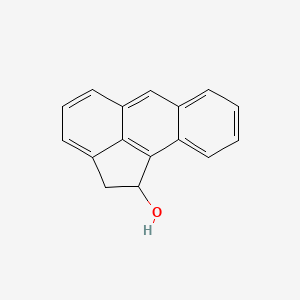
1,2-Dihydroaceanthrylen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroaceanthrylen-1-OL is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound is part of a broader class of alcohols, which are known for their diverse chemical properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroaceanthrylen-1-OL typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where catalysts like palladium on carbon (Pd/C) are used to facilitate the reduction of precursor compounds under hydrogen gas . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroaceanthrylen-1-OL undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Applications De Recherche Scientifique
1,2-Dihydroaceanthrylen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroaceanthrylen-1-OL involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanol (CH3OH)
- Ethanol (CH3CH2OH)
- 1-Propanol (CH3CH2CH2OH)
- 2-Propanol (CH3CHOHCH3)
Comparison
1,2-Dihydroaceanthrylen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical properties compared to simpler alcohols like methanol and ethanol . Its higher molecular weight and complex structure result in different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.
Propriétés
Numéro CAS |
93645-78-4 |
|---|---|
Formule moléculaire |
C16H12O |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
1,2-dihydroaceanthrylen-1-ol |
InChI |
InChI=1S/C16H12O/c17-14-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16(14)15(11)12/h1-8,14,17H,9H2 |
Clé InChI |
ZNEYVGNRCKRTQK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C3C1=CC=CC3=CC4=CC=CC=C42)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















